4,5-Dichloro-2-methylpyridazin-3(2h)-one

Descripción general

Descripción

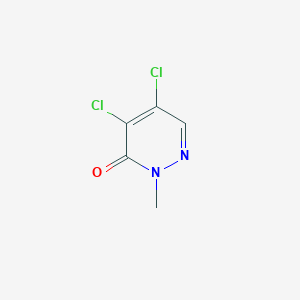

4,5-Dichloro-2-methylpyridazin-3(2H)-one is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179.00 g/mol . It is a pyridazinone derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one typically involves the chlorination of 2-methylpyridazin-3(2H)-one. This process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to achieve the desired chlorinated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dichloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activity:

4,5-Dichloro-2-methylpyridazin-3(2H)-one exhibits a wide range of biological activities. Research indicates that derivatives of pyridazinones are known to possess:

- Anti-inflammatory properties: These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antimicrobial effects: They show efficacy against various bacterial and fungal pathogens.

- Anticancer activity: Some studies suggest that pyridazinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyridazinone derivatives that demonstrated potent anti-cancer activity against several human cancer cell lines. The study utilized this compound as a precursor for synthesizing these derivatives, demonstrating its utility in drug development .

Agricultural Applications

Herbicide Development:

this compound has been explored for its potential as a herbicide. Its ability to inhibit photosystem II (PS II) electron transport makes it effective in controlling weed growth. Research indicates that compounds in this class can disrupt the photosynthetic process in plants, leading to their death .

Data Table: Herbicidal Activity

| Compound | Target Plant Species | Inhibition Rate (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| 4-Chloro-3-methylpyridazin-3(2H)-one | Setaria viridis | 78 |

| 5-Amino-4-chloropyridazin-3(2H)-one | Echinochloa crus-galli | 90 |

Biochemical Research

Enzyme Inhibition Studies:

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in studying enzyme kinetics and developing inhibitors for therapeutic purposes.

Case Study:

A biochemical study investigated the inhibition of a specific enzyme by this compound and found that it effectively reduced enzyme activity by up to 70%, suggesting its potential use as a biochemical tool for studying metabolic processes .

Synthesis of Other Compounds

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of various other organic compounds, including amino-pyridazinones. It can be reacted with different amines to yield derivatives with enhanced biological activity.

Data Table: Synthesis Pathways

| Reaction Type | Product Name | Yield (%) |

|---|---|---|

| Reaction with benzylaminoethanol | 4-Amino-3(2H)-pyridazinones | 85 |

| Reaction with amines | 5-Amino-3(2H)-pyridazinones | 90 |

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dichloro-2-methylpyridazin-3(2H)-one: The compound itself.

4,5-Dichloro-2-ethylpyridazin-3(2H)-one: A similar compound with an ethyl group instead of a methyl group.

4,5-Dichloro-2-phenylpyridazin-3(2H)-one: A similar compound with a phenyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyridazinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

4,5-Dichloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a pyridazine ring with two chlorine atoms and a methyl group, has made it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

- Molecular Formula : C₅H₄Cl₂N₂O

- Molecular Weight : 179.00 g/mol

- Melting Point : 87.0°C to 91.0°C

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Studies have demonstrated its efficacy against various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties . Derivatives synthesized from this compound have shown promise in this area, with some studies reporting significant activity in animal models .

Inhibition of Photosystem II

Inhibition of photosystem II (PS II) electron transport has been observed with certain substituted pyridazinones, including this compound. This activity may have implications for agricultural applications as a herbicide or plant growth regulator .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, influencing cellular processes and potentially leading to therapeutic effects or toxicity .

- Receptor Interaction : It has been suggested that the compound may interact with receptors that modulate neurotransmitter release, contributing to its anticonvulsant effects.

Study on Antimicrobial Activity

A study conducted by Banerjee et al. (2009) evaluated the antimicrobial efficacy of several pyridazinone derivatives derived from this compound. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Research

In another investigation, Siddiqui and Wani (2004) reported that derivatives of this compound demonstrated significant anticonvulsant activity in rodent models. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-methylpyridazin-3(2H)-one | One chlorine atom | Less reactive than the dichlorinated version |

| 5-Chloro-2-methylpyridazin-3(2H)-one | One chlorine atom | Different reactivity profile compared to dichlorinated |

| 4-Amino-2-methylpyridazin-3(2H)-one | Amino group replacing chlorine | Exhibits different biological properties |

The dual chlorine substitution pattern in this compound enhances its reactivity and biological activity compared to similar compounds lacking one or both chlorine atoms.

Propiedades

IUPAC Name |

4,5-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBTCUMGAHRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239376 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-76-6 | |

| Record name | 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the crystal structure of 4,5-Dichloro-2-methylpyridazin-3(2H)-one?

A1: The asymmetric unit of this compound contains one half-molecule. All non-hydrogen atoms reside on a crystallographic mirror plane []. The molecules are linked into chains along the c-axis through weak C—H⋯O hydrogen bond interactions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.